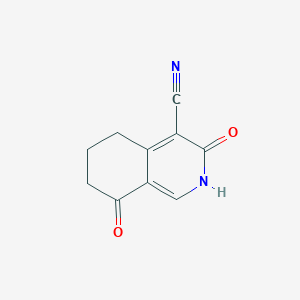

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No. B3384543

Key on ui cas rn:

56053-56-6

M. Wt: 188.18 g/mol

InChI Key: UWKBETKFDVPXOQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04012391

Procedure details

The novel compounds of the present invention originate from a novel process which utilizes dihydroresorcinol as the starting material. That substance thus is allowed to react with a chlorinating reagent such as phosphorus trichloride to afford 3-chloro-2-cyclohexen-1-one. Reaction with cycnoacetamide and sodium hydride results in α-cyano-3-oxo-1-cyclohexen-1-acetamide, which is contacted with a dialkylformamide acetal, for example dimethylformamide diethyl acetal or dimethylformamide dineopentyl acetal, to produce 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile. Elimination of the cyano group is effected by heating with hydrobromic acid, thus affording 2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione. Heating with an alkyl or cycloalkyl halide produces the corresponding 6-alkoxy and 6-cycloalkoxy 7-aza-1-tetralones together with the N-alkylated or N-cycloalkylated derivatives. Typically, 2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione is heated in benzene at the reflux temperature with methyl iodide and silver carbonate to yield 7-aza-6-methoxy-1-tetralone together with 2-methyl-2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione.

[Compound]

Name

dialkylformamide acetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

α-cyano-3-oxo-1-cyclohexen-1-acetamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].C(O[CH:6]([O:10]CC)[N:7]([CH3:9])C)C.C(OC(OCC(C)(C)C)N(C)C)C(C)(C)C.[C:29]([CH:31]([C:35]1[CH2:40][CH2:39][CH2:38][C:37](=[O:41])[CH:36]=1)C(N)=O)#[N:30]>>[O:10]=[C:6]1[C:31]([C:29]#[N:30])=[C:35]2[C:36]([C:37](=[O:41])[CH2:38][CH2:39][CH2:40]2)=[CH:9][NH:7]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

[Compound]

|

Name

|

dialkylformamide acetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(N(C)C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)OC(N(C)C)OCC(C)(C)C

|

Step Five

|

Name

|

α-cyano-3-oxo-1-cyclohexen-1-acetamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(C(=O)N)C1=CC(CCC1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1NC=C2C(CCCC2=C1C#N)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |